![molecular formula C15H11F2N3O2 B3863316 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3863316.png)
2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide
Overview
Description
2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide, also known as FFA-1, is a compound that has been extensively studied for its potential therapeutic benefits. It is a synthetic compound that was first synthesized in 2003 and has since been studied for its various applications in scientific research.
Mechanism of Action
2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide increases the levels of acetylcholine in the brain, which can lead to improved cognitive function. 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide has also been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide has also been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease. In addition, 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide has been shown to have anti-tumor activity, which makes it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide has also been extensively studied for its potential therapeutic benefits, which makes it a promising candidate for further research. However, one of the limitations of 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Future Directions
There are many potential future directions for the study of 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide. One possible direction is the development of 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide as a potential treatment for Alzheimer's disease. Another possible direction is the development of 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide as a potential cancer treatment. Additionally, further research is needed to determine the safety and efficacy of 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide in humans, which could lead to the development of new therapies for a variety of conditions.
Scientific Research Applications
2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic benefits in various scientific research settings. It has been shown to have anti-tumor activity and has been studied for its potential use in cancer treatment. 2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease.
properties
IUPAC Name |
N-(4-fluorophenyl)-N'-[(E)-(2-fluorophenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2/c16-11-5-7-12(8-6-11)19-14(21)15(22)20-18-9-10-3-1-2-4-13(10)17/h1-9H,(H,19,21)(H,20,22)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYWQVOUUSJNIB-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-[(E)-(2-fluorophenyl)methylideneamino]oxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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